![molecular formula C17H20N2O4S B4712582 N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4712582.png)
N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide
描述
N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signaling pathways in the body. EMA401 has shown promising results in preclinical and clinical studies, and it has the potential to provide a new and effective treatment option for patients suffering from chronic pain.
作用机制
N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide works by selectively blocking the AT2 receptor, which is involved in the regulation of pain signaling pathways. By blocking this receptor, this compound reduces the transmission of pain signals from the peripheral nerves to the central nervous system, resulting in pain relief. Unlike other pain medications, this compound does not affect the activity of opioid receptors, which can lead to unwanted side effects such as addiction and tolerance.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile and minimal side effects in clinical trials. It is well-tolerated by patients and does not cause the sedation or cognitive impairment associated with other pain medications. This compound has also been shown to have a low potential for drug interactions, making it a safe and effective option for patients with multiple medical conditions.
实验室实验的优点和局限性
N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the AT2 receptor, which allows for precise control over the pain signaling pathway. This compound is also easy to administer and has a long half-life, which makes it ideal for use in chronic pain models. However, the high cost of this compound may limit its use in some laboratory settings.
未来方向
There are several future directions for the research and development of N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the investigation of this compound for the treatment of other pain conditions, such as migraine and neuropathic pain associated with spinal cord injury. Additionally, the combination of this compound with other pain medications may provide a more effective treatment option for patients with chronic pain.
科学研究应用
N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical and clinical trials for the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, this compound has demonstrated significant pain relief in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy. This compound is also being investigated for its potential use in other pain conditions, such as osteoarthritis and fibromyalgia.
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-16-9-7-13(8-10-16)12-18-17(20)14-5-4-6-15(11-14)19-24(2,21)22/h4-11,19H,3,12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYSNPUUQOLILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。